(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine
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Overview
Description
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that features a pyridine ring substituted with methoxy, trifluoromethyl, and methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, methoxylation can be achieved using methanol and a base, while trifluoromethylation can be carried out using trifluoromethyl iodide and a suitable catalyst.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)boronic acid: This compound shares a similar pyridine ring structure but has a boronic acid group instead of a methanamine group.
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ketone: This compound has a ketone group in place of the methanamine group.
Uniqueness
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-2-6(8(9,10)11)5(3-12)4-13-7/h2,4H,3,12H2,1H3 |
InChI Key |
CBJLXAWENBWELD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)CN |
Origin of Product |
United States |
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